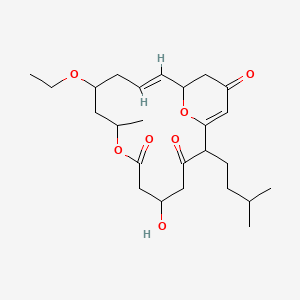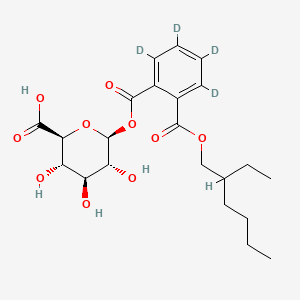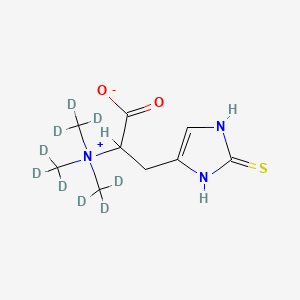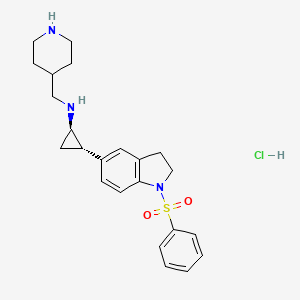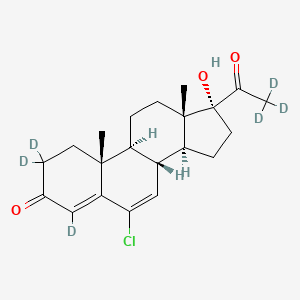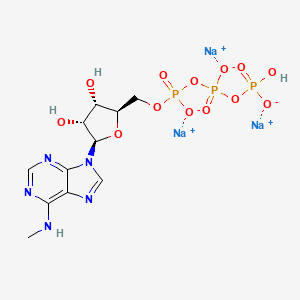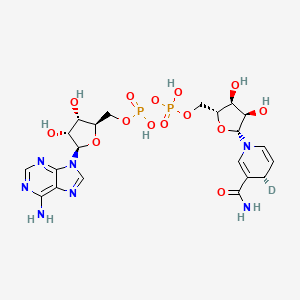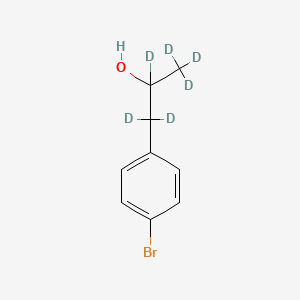![molecular formula C21H20N2O3 B12412180 (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a conjugated system with both phenolic and indole moieties, making it an interesting subject for research in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Coupling with the Phenolic Compound: The indole derivative is then coupled with a phenolic compound through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Formation of the Conjugated System: The final step involves the formation of the conjugated system through an aldol condensation reaction, where the intermediate product is treated with an aldehyde under basic conditions to form the (E)-configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The conjugated double bond can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature and pH.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the conjugated system.
Substitution: Nitrated or sulfonated derivatives of the phenolic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its conjugated system makes it a candidate for organic electronic materials.
Biology
In biological research, (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological pathways could lead to the development of new treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In industry, this compound may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenolic and indole moieties allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. This compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic Acid: Shares the phenolic structure but lacks the indole moiety.
Indole-3-carbinol: Contains the indole structure but lacks the phenolic groups.
Curcumin: Contains a similar conjugated system but with different functional groups.
Uniqueness
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one is unique due to its combination of phenolic and indole structures, providing a distinct set of chemical and biological properties
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N2O3/c1-13-21-16(15-4-2-3-5-17(15)22-21)10-11-23(13)20(26)9-7-14-6-8-18(24)19(25)12-14/h2-9,12-13,22,24-25H,10-11H2,1H3/b9-7+ |
InChI Key |
DVNRFULMEKPACO-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C2=C(CCN1C(=O)/C=C/C3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C=CC3=CC(=C(C=C3)O)O)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


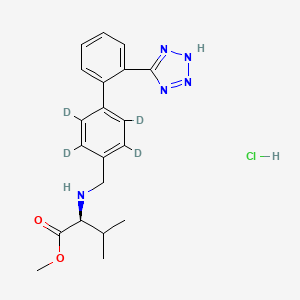
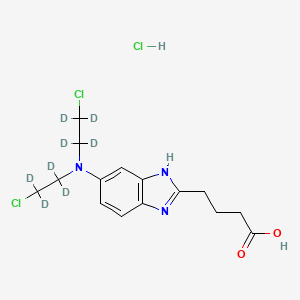
octadec-9-enamide](/img/structure/B12412110.png)
